molecular formula C25H36N8O9 B15128499 pGlu-Pro-Arg-MNA monoacetate

pGlu-Pro-Arg-MNA monoacetate

Cat. No.: B15128499
M. Wt: 592.6 g/mol
InChI Key: NPFQYEIMISHQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the chromogenic moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using coupling reagents such as carbodiimides. The final step involves the deprotection of the peptide and the addition of the monoacetate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

pGlu-Pro-Arg-MNA monoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include smaller peptide fragments and modified chromogenic substrates .

Mechanism of Action

pGlu-Pro-Arg-MNA monoacetate functions as a substrate for thrombin, which cleaves the peptide bond between arginine and the chromogenic moiety. This cleavage releases the chromogenic group, which can be measured photometrically. The activity of antithrombin III can be assessed by its ability to inhibit thrombin, thus preventing the cleavage of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

pGlu-Pro-Arg-MNA monoacetate is unique due to its high sensitivity and specificity for thrombin and antithrombin III assays. The addition of the monoacetate group enhances its solubility and stability, making it more suitable for various biochemical applications .

Properties

Molecular Formula

C25H36N8O9

Molecular Weight

592.6 g/mol

IUPAC Name

acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)

InChI Key

NPFQYEIMISHQDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Origin of Product

United States

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